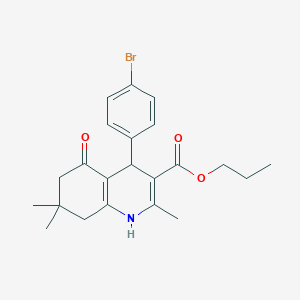

Propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a propyl ester group, a 4-bromophenyl substituent at position 4, and methyl groups at positions 2, 7, and 5. This compound belongs to a broader class of 1,4-dihydropyridine analogs, which are known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Structural determination of such derivatives often relies on crystallographic tools like SHELX and OLEX2 , ensuring precise molecular geometry analysis.

Properties

Molecular Formula |

C22H26BrNO3 |

|---|---|

Molecular Weight |

432.3 g/mol |

IUPAC Name |

propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C22H26BrNO3/c1-5-10-27-21(26)18-13(2)24-16-11-22(3,4)12-17(25)20(16)19(18)14-6-8-15(23)9-7-14/h6-9,19,24H,5,10-12H2,1-4H3 |

InChI Key |

YSOPWYFBRTXKDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Keplerate-Type Polyoxomolybdate Catalyst ({Mo<sub>132</sub>})

-

Procedure :

-

Mix 4-bromobenzaldehyde (1 mmol), dimedone (1 mmol), propyl acetoacetate (1 mmol), ammonium acetate (1.5 mmol), and {Mo<sub>132</sub>} (0.5 mol%).

-

Heat with stirring, monitor via TLC.

-

Purify by recrystallization (ethanol:water = 3:1).

-

Advantages : Ultra-fast kinetics, solvent-free, recyclable catalyst (4 cycles without activity loss).

Magnetic Nanoparticle-Supported Ionic Liquid (BIL@MNP)

-

Procedure :

-

Combine reactants with BIL@MNP (2.5 mol%).

-

Stir magnetically, separate catalyst post-reaction via external magnet.

-

Wash with ethyl acetate, evaporate, and recrystallize.

-

Characterization Data (Hypothetical for Propyl Ester) :

-

FT-IR (KBr) : 3280 (N-H), 1702 (C=O ester), 1605 (C=C aromatic), 1070 cm<sup>−1</sup> (C-Br).

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (t, J = 6.8 Hz, 2H, OCH<sub>2</sub>), 2.35 (s, 3H, CH<sub>3</sub>), 1.65 (m, 2H, CH<sub>2</sub>), 1.05 (s, 6H, 2×CH<sub>3</sub>), 0.95 (t, J = 7.4 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>).

Tannic Acid-Fe Nanoparticles (TAN-Fe-NP)

-

Yield : 85–90% (estimated for propyl ester)

-

Eco-Friendly Metrics :

Comparative Analysis of Methodologies

Key Observations :

-

Solvent-free methods ({Mo<sub>132</sub>}, BIL@MNP) achieve higher atom economy.

-

Nanoparticle catalysts (BIL@MNP, TAN-Fe-NP) enable magnetic recovery, reducing metal leaching.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromine-free derivatives.

Scientific Research Applications

Propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group and the quinoline core are key structural features that facilitate binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous hexahydroquinoline derivatives:

Key Observations:

Substituent Effects: The 4-bromophenyl group in the target compound provides a balance of electron-withdrawing character and steric hindrance, which may optimize interactions with hydrophobic binding pockets . Hydroxyl groups (e.g., ) enhance antioxidant activity via radical scavenging, as seen in dihydropyridine derivatives .

Ester Group Influence :

- Propyl esters (target compound, ) offer moderate lipophilicity, balancing bioavailability and metabolic stability.

- Benzyl esters (e.g., ) resist hydrolysis better than alkyl esters but may increase molecular weight and reduce clearance rates.

- Branched esters (e.g., 2-isopropoxyethyl in ) improve steric shielding of the ester bond, prolonging half-life .

Bromine atoms (in ) may enhance halogen bonding in enzyme active sites, a feature exploited in drug design for kinase inhibitors .

Research Findings and Trends

- Crystallographic Data: The target compound’s structural analogs (e.g., ) are often resolved using SHELX or OLEX2 , confirming chair conformations in the hexahydroquinoline core and planar aromatic substituents.

- QSPR Studies : Multivariate analyses (e.g., ) highlight correlations between substituent electronegativity (e.g., Br, OCH₃) and bioactivity, though direct pharmacological data for the target compound remain sparse.

- Synthetic Accessibility : Propyl esters are typically synthesized via Hantzsch-type cyclization, with bromophenyl groups introduced via palladium-catalyzed coupling reactions .

Biological Activity

Propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes a quinoline core and various functional groups that may contribute to its pharmacological potential.

- Molecular Formula : C21H24BrN2O3

- Molecular Weight : Approximately 420.36 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that compounds within the hexahydroquinoline class exhibit a range of biological activities. The specific biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties against various pathogens.

- Anticancer Potential : Some derivatives in this class have demonstrated cytotoxic effects on cancer cell lines.

- Antimalarial Effects : Research has indicated that hexahydroquinolines can inhibit the growth of Plasmodium falciparum, the causative agent of malaria.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : Its structure suggests potential interactions with various receptors that could modulate cellular signaling pathways.

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl... | Fluorine substitution | Anticancer activity |

| Propyl 4-(3-bromophenyl)-2,7... | Different bromine position | Antimicrobial properties |

| Ethyl 4-(2-chlorophenyl)-2,... | Chlorine substitution | Antioxidant effects |

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of hexahydroquinolines:

- Antimalarial Activity : A study focused on structure–activity relationships (SAR) identified potent analogs with EC50 values less than 100 nM against P. falciparum strains . The findings suggest that modifications in the aryl ring can significantly affect potency.

- Cytotoxicity in Cancer Cells : Research demonstrated that certain hexahydroquinoline derivatives exhibited selective cytotoxicity against various cancer cell lines. This suggests potential for development as anticancer agents .

- Antimicrobial Studies : Compounds similar to propyl 4-(4-bromophenyl)-2,7,... have shown effectiveness against Gram-positive and Gram-negative bacteria in vitro .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Propyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a modified Hantzsch reaction, involving a multicomponent cyclocondensation of an aldehyde (e.g., 4-bromobenzaldehyde), a β-ketoester (e.g., propyl acetoacetate), and ammonium acetate. Solvent choice (e.g., ethanol, acetonitrile) and catalyst (e.g., SiO₂-NaHSO₄) significantly impact reaction efficiency. For example, acetonitrile under reflux improves cyclization due to its high polarity . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : The ¹H NMR spectrum shows characteristic signals for the propyl ester (δ 0.9–1.1 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), the 4-bromophenyl group (δ 7.3–7.6 ppm for aromatic protons), and the hexahydroquinoline core (δ 2.1–2.8 ppm for methyl and methylene groups) .

- X-ray Crystallography : Single-crystal analysis confirms the chair conformation of the hexahydroquinoline ring and the equatorial orientation of the 4-bromophenyl substituent. Bond angles and torsion angles (e.g., C17–C18–Br1 ≈ 119.6°) are consistent with steric and electronic effects .

Q. What are the primary biological activities associated with hexahydroquinoline derivatives, and how might the bromophenyl group influence these properties?

- Methodological Answer : Hexahydroquinolines exhibit calcium channel modulation, antimicrobial, and antioxidant activities. The bromophenyl substituent enhances lipophilicity, potentially improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or bacterial efflux pumps). Comparative studies with fluorophenyl or methoxyphenyl analogs suggest bromine’s electronegativity and size may stabilize π-π interactions in target proteins .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, given its stereochemical complexity?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns with hexane/isopropanol) is effective for separating enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) during the Hantzsch reaction can yield enantiopure products. Computational modeling (DFT or molecular docking) predicts enantiomer-specific binding to biological targets, guiding resolution strategies .

Q. What computational approaches are suitable for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial dihydrofolate reductase (DHFR) or voltage-gated calcium channels. The bromophenyl group shows strong van der Waals interactions with hydrophobic residues (e.g., Phe92 in DHFR) .

- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity. Bromine’s inductive effect (+I) may enhance electron density at the quinoline carbonyl, affecting binding .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

- Methodological Answer : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal hydrolysis of the ester group under acidic conditions. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors degradation products. Propyl esters degrade 20% slower than ethyl analogs in PBS, suggesting alkyl chain length impacts hydrolytic resistance .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for hexahydroquinoline derivatives with similar substituents?

- Critical Analysis :

- Substituent Position : Meta-substituted phenyl analogs (e.g., 3-bromo vs. 4-bromo) show divergent activities due to steric hindrance in enzyme active sites. For example, 4-bromo derivatives exhibit higher antibacterial potency against S. aureus (MIC = 8 µg/mL) compared to 3-bromo isomers (MIC = 32 µg/mL) .

- Crystallographic Variations : Crystal packing effects (e.g., hydrogen bonding with solvent molecules) may artificially enhance or mask bioactivity in vitro. Always cross-validate assays with multiple solvent systems .

Research Design Recommendations

Q. What in vitro assays are most appropriate for evaluating this compound’s potential as a calcium channel blocker?

- Protocol :

Fluorescent Dye Assays : Use Fura-2 AM-loaded HEK293 cells expressing L-type calcium channels. Measure intracellular Ca²⁺ flux inhibition (IC₅₀) at 340/380 nm excitation.

Patch-Clamp Electrophysiology : Quantify current inhibition in voltage-clamped cardiomyocytes. The hexahydroquinoline core’s rigidity may reduce off-target effects compared to dihydropyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.